tert-butyl {4-[(1-methyl-1H-indol-4-yl)carbamoyl]benzyl}carbamate
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Overview
Description
tert-Butyl {4-[(1-methyl-1H-indol-4-yl)carbamoyl]benzyl}carbamate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl {4-[(1-methyl-1H-indol-4-yl)carbamoyl]benzyl}carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formylation of Indole: The starting material, 1-methyl-1H-indole, is formylated at the 4-position using a Vilsmeier-Haack reaction to yield 4-formyl-1-methyl-1H-indole.
Carbamoylation: The formylated indole is then reacted with tert-butyl carbamate in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the carbamate derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl {4-[(1-methyl-1H-indol-4-yl)carbamoyl]benzyl}carbamate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced carbamate derivatives.
Substitution: Substituted benzyl carbamate derivatives.
Scientific Research Applications
tert-Butyl {4-[(1-methyl-1H-indol-4-yl)carbamoyl]benzyl}carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of tert-butyl {4-[(1-methyl-1H-indol-4-yl)carbamoyl]benzyl}carbamate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin receptors and enzymes involved in metabolic pathways. The compound may exert its effects by modulating these targets, leading to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]indol-3-yl}methyl)carbamoyl]benzyl}carbamate
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
tert-Butyl {4-[(1-methyl-1H-indol-4-yl)carbamoyl]benzyl}carbamate is unique due to its specific substitution pattern on the indole ring and the presence of both carbamate and benzyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H25N3O3 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
tert-butyl N-[[4-[(1-methylindol-4-yl)carbamoyl]phenyl]methyl]carbamate |
InChI |
InChI=1S/C22H25N3O3/c1-22(2,3)28-21(27)23-14-15-8-10-16(11-9-15)20(26)24-18-6-5-7-19-17(18)12-13-25(19)4/h5-13H,14H2,1-4H3,(H,23,27)(H,24,26) |
InChI Key |
VPVQXGKDAOWRTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)NC2=C3C=CN(C3=CC=C2)C |
Origin of Product |
United States |
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